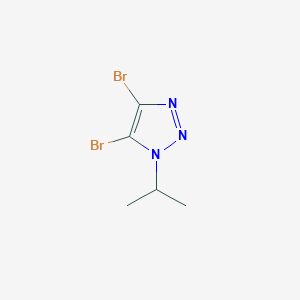

4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of two bromine atoms at the 4 and 5 positions and an isopropyl group at the 1 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The triazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles with different functional groups.

Oxidation Reactions: Oxidized triazoles with additional oxygen-containing functional groups.

Reduction Reactions: Reduced triazoles with altered ring structures.

Wissenschaftliche Forschungsanwendungen

While specific applications of "4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole" are not detailed in the provided search results, the broader applications of triazole compounds and their derivatives can be summarized.

Triazole Applications

Triazole compounds have विविध applications across medicinal chemistry and material science .

Antimicrobial Agents

Triazole derivatives exhibit antimicrobial activity . For example, a series of 1,2,4-triazole-indole hybrids were synthesized and found to have antifungal activity against Candida species . Other derivatives, such as 2,5-disubstituted thiadiazole clubbed with 1,2,4-triazole, have shown potential as antimicrobial agents against Gram-positive and Gram-negative bacteria and fungi . Additionally, 1,4-disubstituted-1,2,3-triazole derivatives have demonstrated high inhibitory effects against various strains of bacteria .

Antitubercular Activity

Triazole-containing compounds have shown promise in combating Mycobacterium tuberculosis . Quinoline-triazole hybrids have demonstrated antitubercular activity against Mycobacterium bovis . Triazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids have also shown potent growth inhibition against Mycobacterium tuberculosis H37Rv . Furthermore, 1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazole derivatives exhibit in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain .

High-Energy Density Compounds

Nitrogen-bridged 1,2,3-triazole derivatives are being explored as potential high-energy density compounds, with studies focusing on their heats of formation, thermal stability, and detonation properties .

Wirkmechanismus

The mechanism of action of 4,5-dibromo-1-(propan-2-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atoms and the triazole ring can form interactions with biological targets, leading to various effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazole: The parent compound without any substitutions. It serves as a fundamental building block in triazole chemistry.

4,5-Dichloro-1-(propan-2-yl)-1H-1,2,3-triazole: Similar structure with chlorine atoms instead of bromine.

4,5-Dibromo-1-(methyl)-1H-1,2,3-triazole: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The isopropyl group at the 1 position also contributes to its distinct properties, affecting its solubility, stability, and interactions with other molecules.

Biologische Aktivität

4,5-Dibromo-1-(propan-2-yl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class of heterocyclic compounds. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this compound based on available research findings.

The compound's molecular formula is C5H7Br2N3 with a molecular weight of 232.94 g/mol. The structure features two bromine atoms at the 4 and 5 positions of the triazole ring and an isopropyl group at the 1 position.

| Property | Value |

|---|---|

| Molecular Formula | C5H7Br2N3 |

| Molecular Weight | 232.94 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2243514-90-9 |

Antimicrobial Activity

Research indicates that triazoles exhibit significant antimicrobial properties. A study highlighted that various derivatives of triazoles were tested against a range of bacterial strains. The findings suggest that this compound displays notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with bromine substitutions have been shown to enhance antimicrobial efficacy due to their ability to interact with bacterial cell membranes and disrupt cellular processes .

Case Study: Antibacterial Screening

In a comparative study involving several triazole derivatives:

- Tested Strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

- Methodology: Agar disc diffusion method was employed to measure the zones of inhibition.

The results demonstrated that compounds with bromine substitutions exhibited larger zones of inhibition compared to their unsubstituted counterparts.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 |

| Control (Ciprofloxacin) | 25 |

The mechanism through which this compound exerts its biological effects is believed to involve the formation of covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit their activity and disrupt normal cellular functions .

Comparative Analysis with Related Compounds

Triazoles are structurally similar to other heterocyclic compounds like imidazoles. A comparison between 4,5-dibromo derivatives and other triazole compounds reveals variations in biological activity based on structural modifications.

| Compound | Antimicrobial Activity (MIC) |

|---|---|

| This compound | MIC = 32 µg/mL |

| 4-Amino-1H-1,2,4-triazole | MIC = 16 µg/mL |

| Itraconazole (commercially available) | MIC = 0.25 µg/mL |

Eigenschaften

IUPAC Name |

4,5-dibromo-1-propan-2-yltriazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br2N3/c1-3(2)10-5(7)4(6)8-9-10/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRPEVQXOULOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(N=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.